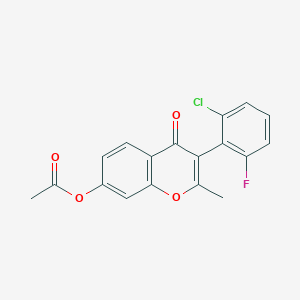![molecular formula C14H21NO2S B5862538 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
1-[(4-isobutylphenyl)sulfonyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-isobutylphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonylpyrrolidine derivative that has been synthesized using different methods. In
作用机制
The mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine involves its binding to the active site of the target enzyme, leading to inhibition of its activity. It has been found to act as a reversible inhibitor, with the strength of inhibition depending on the concentration of the compound and the type of enzyme.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects, depending on the target enzyme. For example, it has been found to inhibit the activity of the protease cathepsin K, which is involved in bone resorption, leading to a potential therapeutic application in osteoporosis. It has also been found to inhibit the activity of the kinase PIM1, which is involved in cancer cell growth and survival, leading to a potential application in cancer therapy.
实验室实验的优点和局限性
The advantages of using 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine in lab experiments include its high purity, stability, and specificity for target enzymes. However, its limitations include its potential toxicity and the need for further optimization of its structure and pharmacokinetic properties for clinical applications.
未来方向
There are several future directions for research on 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine. These include the development of more potent and selective inhibitors for target enzymes, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the use of this compound in material science, such as in the synthesis of polymers and nanoparticles, is an area of potential research.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields and to optimize its properties for clinical use.
合成方法
There are several methods of synthesizing 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine, including the reaction of sulfonyl chloride with pyrrolidine in the presence of a base, and the reaction of 4-isobutylbenzenesulfonyl chloride with pyrrolidine. The latter method has been found to be more efficient and yields higher purity.
科学研究应用
1-[(4-isobutylphenyl)sulfonyl]pyrrolidine has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been investigated as a potential inhibitor of several enzymes, including proteases and kinases, which are involved in various diseases such as cancer, inflammation, and viral infections.
属性
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12(2)11-13-5-7-14(8-6-13)18(16,17)15-9-3-4-10-15/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAYVJTSWRPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
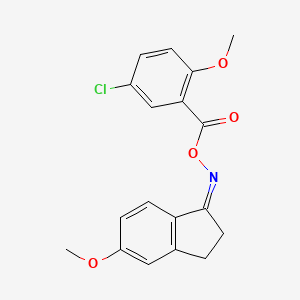
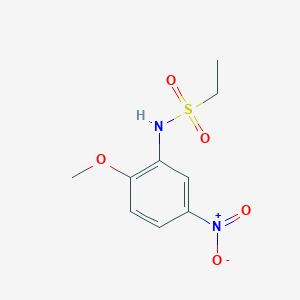
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
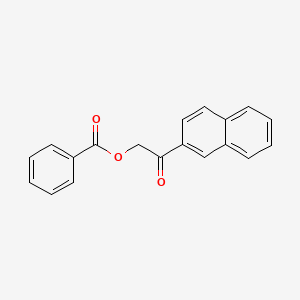

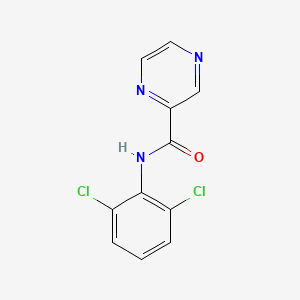
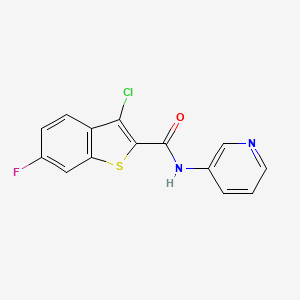
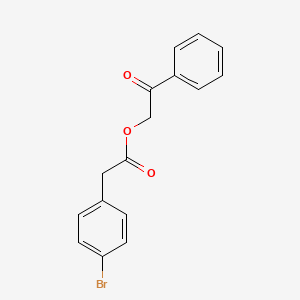
![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)

